molecular formula C7H7BN2O2 B2560727 Pyrazolo[1,5-A]pyridin-5-ylboronic acid CAS No. 2096342-39-9

Pyrazolo[1,5-A]pyridin-5-ylboronic acid

Cat. No. B2560727
CAS RN: 2096342-39-9
M. Wt: 161.96
InChI Key: QOQVVOKEUDGBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a chemical compound with the linear formula C7 H7 B N2 O2 . It is a solid substance with a molecular weight of 161.96 . The IUPAC name for this compound is pyrazolo[1,5-a]pyridin-7-ylboronic acid .


Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridin-5-ylboronic acid or its derivatives is a topic of ongoing research . The exact methods can vary depending on the specific derivative being synthesized. For instance, one study investigated the catalytic activity of AC-SO3H for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is characterized by a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H .


Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-A]pyridin-5-ylboronic acid are complex and can vary depending on the specific conditions and reactants . For example, one study reported the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the synthesis of a derivative .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a solid substance with a molecular weight of 161.96 . The compound’s physical form is solid, and it has a dark grey crystalline appearance .

Scientific Research Applications

Fluorescent Probes and Sensors

Pyrazolo[1,5-A]pyridin-5-ylboronic acid (PPBA) and its derivatives have gained attention as fluorescent molecules. Researchers have explored their use as chemosensors for detecting specific ions or molecules within biological systems. The tunable photophysical properties of PPBA allow for precise sensing and imaging applications .

Energetic Ionic Compounds

A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium, derived from PPBA, has been developed. These energetic ionic compounds exhibit good detonation performances and low sensitivities. Their potential applications include propellants and explosives .

Antitumor Agents

PPBA derivatives have shown promise as antitumor agents. They target kinases such as B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K-γ, FLT-3, C-Met, STING, and TRPC. These compounds may play a role in cancer therapy and drug development .

AMPK Kinase Inhibitors

A reproducible and scalable laboratory method has been proposed for synthesizing pyrazolo[1,5-A]pyrimidine derivatives. These compounds can potentially inhibit the AMP-activated protein kinase (AMPK), which is involved in cellular energy regulation. Such inhibitors may have applications in metabolic disorders and cancer treatment .

Structure–Activity Relationship Studies

Approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amines have been synthesized, and their structure–activity relationships (SARs) studied. These compounds could serve as leads for drug discovery, particularly in the field of kinase inhibitors .

Organic Materials and Light-Emitting Devices

PPBA-based compounds exhibit solid-state emission intensities, making them potential candidates for organic light-emitting devices (OLEDs). Their electronic structure and photophysical properties contribute to their suitability for optoelectronic applications .

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .

Mode of Action

The mode of action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily through its interaction with its targets in the cell. The compound’s photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the cell’s optical properties, which can be used for various applications.

Biochemical Pathways

The biochemical pathways affected by Pyrazolo[1,5-A]pyridin-5-ylboronic acid are primarily related to its optical properties. The compound’s interaction with its targets can affect the absorption and emission behaviors of the cell, which can influence various intracellular processes . .

Result of Action

The result of the action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily observed in its optical applications. The compound’s interaction with its targets can lead to changes in the cell’s optical properties, which can be used for studying the dynamics of intracellular processes and the progress of organic materials .

Safety and Hazards

As with any chemical compound, handling Pyrazolo[1,5-A]pyridin-5-ylboronic acid requires appropriate safety precautions. The Material Safety Data Sheet (MSDS) provides information on the potential hazards of this compound . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for research on Pyrazolo[1,5-A]pyridin-5-ylboronic acid and its derivatives are promising. The compound’s potential applications in various fields, including materials science and biological interactions, are being explored . For instance, one study highlighted the potential of pyrazolo[1,5-A]pyrimidines, a related family of compounds, for optical applications . Another study identified a derivative of Pyrazolo[1,5-A]pyridin-5-ylboronic acid as a novel starting point for further development of anticancer agents that target tubulin .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-5-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQVVOKEUDGBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=NN2C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-A]pyridin-5-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.